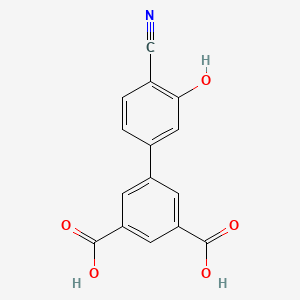
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% (2-C4P), is a chemical compound that has been used in various scientific research applications. It is a highly purified, water-soluble compound that can be used in a variety of biochemical and physiological experiments. 2-C4P has been used in a wide range of applications, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers.
Aplicaciones Científicas De Investigación
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has been used in a wide range of scientific research applications, including in the synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It has also been used as a catalyst in the production of polyurethanes, as a corrosion inhibitor in steel, and as a dye in the production of textiles.
Mecanismo De Acción
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% acts as an electron donor and can be used as a catalyst in various chemical reactions. It has been used in the production of polyurethanes, as a corrosion inhibitor in steel, and as a dye in the production of textiles.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has been demonstrated to have anti-inflammatory properties and has been used to study the effects of inflammation on the body. It has also been used to study the effects of oxidative stress on cells, as well as to study the effects of free radicals on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a highly purified, water-soluble compound that can be used in a variety of biochemical and physiological experiments. It is also relatively inexpensive and easy to obtain, making it an ideal reagent for use in laboratory experiments. However, it is important to note that 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% is a strong oxidizing agent and can be hazardous if not handled properly.
Direcciones Futuras
Due to its versatility, 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% has a variety of potential applications in the future. It could be used as a catalyst in the production of polymers and other materials, as a corrosion inhibitor in steel, and as a dye in the production of textiles. Additionally, it could be used to study the effects of oxidative stress, inflammation, and free radicals on the body. Furthermore, it could be used to develop new methods for synthesizing other compounds. Finally, it could be used to study the effects of environmental pollutants on the body.
Métodos De Síntesis
2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% can be synthesized from 2-cyano-4-phenylphenol (2-CPP) and 3,5-dicarboxybenzene (DCB) in a two-step process. In the first step, 2-CPP is reacted with DCB in an aqueous solution at room temperature to form 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95%. In the second step, the 2-Cyano-4-(3,5-dicarboxyphenyl)phenol, 95% is purified by recrystallization from an aqueous solution.
Propiedades
IUPAC Name |
5-(3-cyano-4-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c16-7-12-3-8(1-2-13(12)17)9-4-10(14(18)19)6-11(5-9)15(20)21/h1-6,17H,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXKTPPNBAYZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684970 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3,5-dicarboxyphenyl)phenol | |
CAS RN |
1261987-38-5 |
Source


|
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377087.png)






![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)